CLR01 sodium is a molecular tweezer compound recognized for its ability to inhibit the aggregation of amyloidogenic proteins, which are implicated in various neurodegenerative diseases. This compound selectively binds to lysine residues, disrupting the self-assembly of misfolded proteins and thereby mitigating their toxic effects. CLR01 sodium is synthesized as a sodium salt, enhancing its solubility and bioavailability in biological systems.
CLR01 was developed through a supramolecular chemistry approach, utilizing host-guest interactions between the molecular tweezer and positively charged amino acids such as lysine and arginine. This compound has been extensively studied in various research settings, particularly for its therapeutic potential against protein aggregation disorders.
CLR01 falls under the category of molecular tweezers, which are synthetic compounds designed to selectively bind to specific molecular targets. It is classified as a broad-spectrum inhibitor due to its efficacy against multiple amyloidogenic proteins, including tau and alpha-synuclein.
The synthesis of CLR01 sodium involves several key steps:
The final product is obtained as a sodium salt, which improves its solubility in aqueous environments, facilitating its use in biological assays and potential therapeutic applications .
CLR01 features a unique structure characterized by a central hydroquinone unit flanked by two sidewalls that create a cavity capable of binding lysine residues. The binding site allows for selective interaction with amino acid side chains, which is crucial for its mechanism of action.
The molecular formula for CLR01 sodium is with a molecular weight of approximately 364.43 g/mol. Its structural configuration enables it to effectively disrupt protein aggregation processes by encapsulating target residues within its cavity .
CLR01 sodium primarily engages in non-covalent interactions with target proteins, specifically through:
These interactions prevent the normal oligomerization pathways of amyloidogenic proteins, thus inhibiting their aggregation .
The binding affinity of CLR01 for lysine residues has been quantified, demonstrating low micromolar to sub-micromolar affinity depending on the protein context. This binding is reversible and highly selective, making CLR01 an effective tool for studying protein aggregation dynamics .
CLR01 operates through a process-specific mechanism that targets abnormal protein assembly rather than interfering with normal protein functions. By selectively binding to exposed lysine residues on misfolded proteins, CLR01 disrupts both hydrophobic and electrostatic interactions critical for oligomerization.
In experimental models, CLR01 has shown significant efficacy in reducing the aggregation of tau proteins and alpha-synuclein, with effective concentrations typically in the nanomolar range (EC50 around 85.4 nM) . These findings underscore its potential as a therapeutic agent against neurodegenerative diseases characterized by protein misfolding.
CLR01 sodium appears as a white crystalline powder with high solubility in water due to its sodium salt form. It exhibits stability under physiological conditions, making it suitable for biological applications.
These properties facilitate its use in various biochemical assays aimed at understanding protein aggregation mechanisms .
CLR01 sodium has significant scientific applications, particularly in:
Research continues to explore the broader implications of CLR01 sodium in both basic science and clinical settings, highlighting its versatility as a molecular probe and therapeutic agent .
The conceptual framework for molecular tweezers emerged from supramolecular chemistry, initially focusing on artificial receptor design. Early tweezers targeted basic amino acids (e.g., lysine, arginine) through electron-rich cavities. CLR01 evolved through structure-activity optimization of first-generation tweezers, prioritizing:
Key milestones include:
CLR01 sodium (C₄₂H₃₀Na₂O₈P₂; CAS# 1338489-62-5) features a bis-phosphate sodium salt modification critical for its pharmacological profile:
Core Structure:
Key Physicochemical Properties:
Property | Specification |
---|---|
Solubility | >50 mM in water; soluble in DMSO |
Binding Affinity | Kd = 2–20 μM for lysine residues |
Thermal Stability | Decomposition >250°C |
Storage | Stable at -20°C for >3 years |
The molecular tweezer architecture enables dynamic inclusion of lysine’s alkylammonium group via:
CLR01’s efficacy stems from its unique ability to target shared biophysical properties of amyloidogenic proteins rather than individual sequences. It disrupts aggregation by:
Table 1: Amyloid Proteins Targeted by CLR01 Sodium
Protein | Disease Association | Key Lysine Residues Targeted | Observed Effects |
---|---|---|---|
Amyloid-β (Aβ42) | Alzheimer’s disease | Lys16, Lys28 | 70–80% reduction in oligomers; 50% plaque decrease in 3×Tg mice [5] |
Tau | Alzheimer’s/tauopathies | Lys254, Lys311 (MTBR domain) | 60% reduction in phospho-tau; improved motor function in P301S mice [1] [5] |
α-Synuclein | Parkinson’s/MSA | Lys21, Lys23, Lys45 | Dissolved pre-formed fibrils; reduced seeding in MSA models [4] [7] [9] |
Superoxide Dismutase 1 | ALS | Lys30, Lys75 | Inhibited fibrillization in G93A-SOD1 mice [10] |
TDP-43 | ALS/FTD | Lys181, Lys263 | Reduced cytoplasmic mislocalization (in vitro) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7